molecular formula C18H24N2O3S B1177922 leukocidin F-component protein CAS No. 147096-70-6

leukocidin F-component protein

Cat. No.: B1177922
CAS No.: 147096-70-6
Attention: For research use only. Not for human or veterinary use.
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Description

The Leukocidin F-component protein is a key subunit of the bi-component, β-barrel pore-forming toxins produced by Staphylococcus aureus . These toxins are crucial virulence factors that target and kill immune cells, facilitating bacterial survival and infection . Functional leukocidin pores are formed by the obligatory interaction of one F-component (e.g., LukF-PV, HlgB, LukD) with one S-component (e.g., LukS-PV, HlgA, HlgC, LukE) on host cell membranes . The assembly of four F-subunits and four S-subunits results in a hetero-octameric pore that permeabilizes the cell membrane, leading to ion imbalance, cell lysis, and death . This recombinant LukF protein is essential for investigating the pathogenesis of S. aureus . Studies have identified that specific F-components, such as LukF-PV of the Panton-Valentine leukocidin (PVL), bind to human CD45 on leukocytes, a key interaction that explains the toxin's high specificity for human phagocytes . Other F-components, like HlgB, contribute to hemolysis by binding directly to erythrocytes, a critical mechanism for S. aureus to overcome nutritional immunity by acquiring iron . Researchers can use this protein to study the molecular mechanisms of pore assembly, explore host-cell tropism dictated by specific receptors (such as chemokine receptors and CD45), and develop novel anti-virulence strategies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147096-70-6

Molecular Formula

C18H24N2O3S

Synonyms

leukocidin F-component protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Leukocidin F-components share structural homology despite low sequence identity. For example:

  • Core β-barrel pore-forming domain : All F-components (e.g., LukF-PV, HlgB, LukQ) adopt a conserved β-sandwich fold, enabling membrane insertion and oligomerization .
  • Sequence divergence : The leukocidin F-component of Vibrio cholerae cytolysin (VCC) shares <30% sequence identity with S. aureus F-components but retains structural similarity .
Table 1: Structural and Functional Comparison of Leukocidin F-Components
F-Component Associated Leukocidin Receptor Target Species Specificity Key Structural Feature
LukF-PV PVL (LukSF-PV) CD45 (proposed) Human neutrophils Unique N-terminal extension
HlgB/C HlgAB/HlgCB C5aR1, CXCR1/2 Broad (human, mouse) High homology to LukF-PV (~80%)
LukQ LukPQ CXCR1/2 (equine) Equine neutrophils Divergent surface loops
LukF-ED LukED CCR5, CXCR1/2 Human, mouse Structural mimicry of chemokines

Functional Divergence

Receptor Engagement and Species Specificity
  • LukF-PV (PVL) : Binds human CD45, a tyrosine phosphatase, enhancing human neutrophil targeting. Murine neutrophils expressing human C5aR1 are resistant to PVL, highlighting species-specific F-component interactions .
  • LukQ (LukPQ) : Despite 94% sequence identity with LukE (LukED), LukQ confers equine specificity when paired with LukP. This challenges the paradigm that S-components alone dictate tropism .
Non-Cognate Pairing and Virulence
  • Hybrid pairing of F- and S-components (e.g., LukF-PV with HlgS) alters toxicity. For example, LukF-PV paired with HlgS increases murine neutrophil sensitivity, whereas LukF-PV/LukS-PV is human-specific .
  • Non-canonical pairs (e.g., PVL-LukED hybrids) show attenuated virulence in vivo, suggesting functional constraints .
Immune Evasion and Cross-Reactivity
  • Antibodies against F-components (e.g., anti-LukF-PV) cross-neutralize other F-components (e.g., HlgB) due to ~70% sequence homology, complicating therapeutic strategies .

Evolutionary and Pathogenic Implications

  • Genetic flexibility: Non-cognate pairing allows S.
  • Host adaptation : LukPQ’s F-component-driven equine tropism suggests evolutionary selection for niche-specific virulence .

Q & A

Q. What is the structural and functional role of the leukocidin F-component protein in Staphylococcus aureus pathogenesis?

The leukocidin F-component (e.g., LukF) forms a bicomponent pore-forming toxin with an S-component (e.g., LukS). Together, they assemble into an octameric transmembrane pore (4 LukF + 4 LukS subunits), disrupting host cell membranes and lysing leukocytes, which facilitates bacterial immune evasion . Structural studies using X-ray crystallography and cryo-EM have revealed its β-barrel pore architecture, enabling ion flux and osmotic lysis . This mechanism is critical for S. aureus virulence, particularly in infections like necrotizing pneumonia .

Q. How does the this compound interact with host cell membranes to exert cytotoxic effects?

Methodological approaches include:

  • Liposome assays : To reconstitute pore formation in synthetic membranes and measure ion leakage via fluorescent dyes .
  • Electrophysiology : Single-channel recordings to characterize pore conductance and voltage dependence .
  • Site-directed mutagenesis : Identify residues critical for membrane binding (e.g., hydrophobic regions in LukF) . These methods confirm that LukF binds to specific lipid domains or protein receptors (e.g., CCR5 on neutrophils) before oligomerizing with LukS .

Advanced Research Questions

Q. What experimental approaches are recommended for elucidating the oligomeric state of leukocidin F-component during pore formation?

  • Analytical ultracentrifugation : Determine the molecular weight of LukF-LukS complexes in solution .
  • Crosslinking mass spectrometry : Map subunit interactions in the pore assembly process .
  • Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of the octameric pore in lipid bilayers . Contradictions in oligomerization models (e.g., hexameric vs. octameric pores) can be resolved by comparing data across techniques and bacterial strains .

Q. How can researchers address discrepancies in reported receptor specificities of leukocidin F-component across studies?

  • Isogenic mutant strains : Delete putative receptor genes (e.g., CCR5) in host cells to assess leukocidin binding via flow cytometry .
  • Surface plasmon resonance (SPR) : Quantify LukF binding kinetics to purified receptors .
  • In vivo models : Compare infection outcomes in wild-type vs. receptor-knockout animals to validate receptor relevance . Strain-specific variations (e.g., LukF polymorphisms) and host cell heterogeneity may explain conflicting results .

Q. What strategies are effective for studying the genetic regulation of leukocidin F-component expression in S. aureus?

  • qRT-PCR : Measure lukF transcription under stress conditions (e.g., oxidative stress, host serum exposure) .
  • CRISPR interference (CRISPRi) : Repress regulatory genes (e.g., agr quorum-sensing system) to assess impact on leukocidin production .
  • RNA-seq : Identify upstream regulators by correlating lukF expression with global transcriptomic changes .

Data Interpretation and Contradiction Analysis

Q. How should researchers reconcile conflicting data on leukocidin F-component’s contribution to virulence in different infection models?

  • Comparative genomics : Analyze lukF presence/absence in S. aureus clinical isolates from diverse infections (e.g., skin vs. bloodstream) .
  • Neutralization assays : Administer anti-LukF antibodies in animal models to quantify protection against specific infection types .
  • Meta-analysis : Pool data from independent studies to identify trends in leukocidin’s role across host niches .

Q. What methodologies can clarify the role of leukocidin F-component in antibiotic resistance mechanisms?

  • Transposon mutagenesis : Screen for co-occurrence of lukF and resistance genes (e.g., mecA) in bacterial populations .
  • Proteomic profiling : Compare leukocidin expression levels in methicillin-resistant (MRSA) vs. methicillin-susceptible (MSSA) strains .
  • Biofilm assays : Assess whether LukF enhances biofilm formation in the presence of sub-inhibitory antibiotics .

Therapeutic Targeting Challenges

Q. Why have subunit vaccines targeting leukocidin F-component shown limited efficacy in preclinical trials?

  • Antigenic variability : LukF epitopes may differ across strains, reducing cross-protection .
  • Redundant virulence factors : S. aureus produces multiple toxins (e.g., α-hemolysin, PVL), necessitating multi-component vaccines .
  • Adjuvant optimization : Pair LukF with Toll-like receptor agonists to enhance Th1/Th17 immune responses .

Q. How can structural insights into leukocidin F-component inform the design of toxin-neutralizing therapeutics?

  • Computational docking : Identify small molecules that block LukF-LukS interactions .
  • Nanobody engineering : Develop high-affinity binders targeting the pore-forming domain .
  • Bispecific antibodies : Combine anti-LukF and anti-LukS agents to prevent pore assembly .

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